Cas no 2171317-94-3 (1H-Pyrazole-4-carboxamide, 3-amino-N-(1-methylethyl)-1-(2,2,2-trifluoroethyl)-)

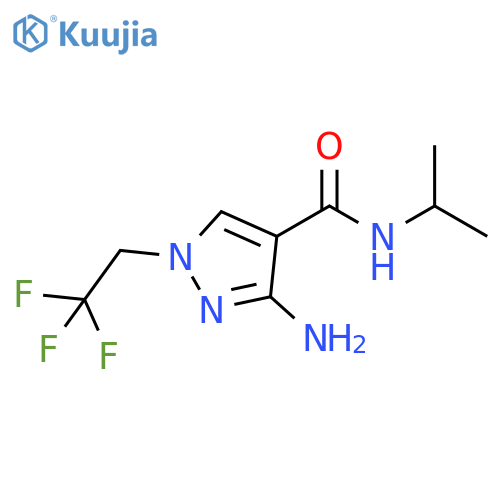

2171317-94-3 structure

商品名:1H-Pyrazole-4-carboxamide, 3-amino-N-(1-methylethyl)-1-(2,2,2-trifluoroethyl)-

CAS番号:2171317-94-3

MF:C9H13F3N4O

メガワット:250.220931768417

CID:5193973

1H-Pyrazole-4-carboxamide, 3-amino-N-(1-methylethyl)-1-(2,2,2-trifluoroethyl)- 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-4-carboxamide, 3-amino-N-(1-methylethyl)-1-(2,2,2-trifluoroethyl)-

-

- インチ: 1S/C9H13F3N4O/c1-5(2)14-8(17)6-3-16(15-7(6)13)4-9(10,11)12/h3,5H,4H2,1-2H3,(H2,13,15)(H,14,17)

- InChIKey: METKDXKZRNBFCI-UHFFFAOYSA-N

- ほほえんだ: N1(CC(F)(F)F)C=C(C(NC(C)C)=O)C(N)=N1

1H-Pyrazole-4-carboxamide, 3-amino-N-(1-methylethyl)-1-(2,2,2-trifluoroethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB555347-100 mg |

3-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide; . |

2171317-94-3 | 100MG |

€393.30 | 2022-03-01 | ||

| abcr | AB555347-250 mg |

3-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide; . |

2171317-94-3 | 250MG |

€528.40 | 2022-03-01 | ||

| abcr | AB555347-1 g |

3-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide; . |

2171317-94-3 | 1g |

€935.40 | 2022-03-01 | ||

| abcr | AB555347-500 mg |

3-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide; . |

2171317-94-3 | 500MG |

€688.90 | 2022-03-01 |

1H-Pyrazole-4-carboxamide, 3-amino-N-(1-methylethyl)-1-(2,2,2-trifluoroethyl)- 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

2171317-94-3 (1H-Pyrazole-4-carboxamide, 3-amino-N-(1-methylethyl)-1-(2,2,2-trifluoroethyl)-) 関連製品

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量